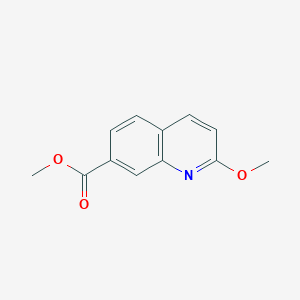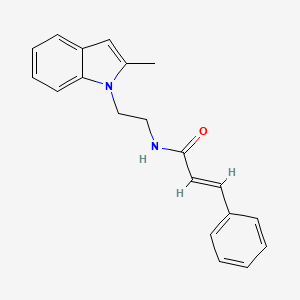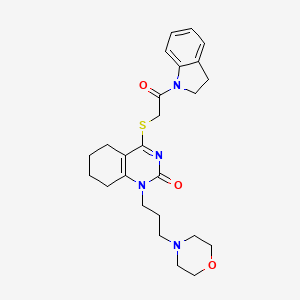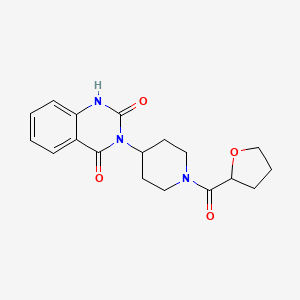
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL” is a chemical compound that contains a tert-butyldiphenylsilyl (TBDPS) group . The TBDPS group is a protecting group for alcohols .
Synthesis Analysis
The TBDPS group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Chemical Reactions Analysis
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Wissenschaftliche Forschungsanwendungen
Deprotection of Silyl Ethers
The compound can be used in the deprotection of tert-butyldiphenylsilyl (TBDPS) ethers . This process involves the removal of the silyl protecting group from the oxygen atom in the ether, which can be achieved using a catalytic amount of acetyl chloride in dry methanol . This method is mild, convenient, and does not lead to acylated or chlorinated byproducts .
Peterson Olefination
The compound can be used in the Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions . The intermediate β-hydroxy silane may be isolated, and the elimination step - the Peterson Elimination - can be performed later . This reaction offers the possibility of improving the yield of the desired alkene stereoisomer by careful separation of the two diastereomeric β-hydroxy silanes and subsequently performing two different eliminations .
Synthesis of α-Cyanoenamines
The compound can be used in the synthesis of α-Cyanoenamines through the Peterson Olefination . This reaction involves the conversion of α-silylcarbanions to α-Cyanoenamines, which are useful intermediates in organic synthesis .
Stereoselective Synthesis of Alkenes
The compound can be used in the stereoselective synthesis of di- and trisubstituted alkenes . This process involves the use of the tert-butyldiphenylsilyl group in the Peterson Olefination to control the stereochemistry of the resulting alkene .
Peterson Allenation
The compound can be used in the Peterson Allenation, a reaction that involves the use of (Z)- (1-Lithio-1-alkenyl)trimethylsilanes . This reaction allows for the stereoselective synthesis of allenes, which are useful intermediates in organic synthesis .
Protection-Deprotection Strategy
The compound can be used in a protection-deprotection strategy, a common tactic in the synthesis of polyfunctional natural products . This strategy involves the temporary protection of reactive groups to prevent unwanted reactions, followed by their deprotection when necessary .
Wirkmechanismus
The Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions, might be relevant to the compound as well . The reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .
Eigenschaften
IUPAC Name |
(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZZZBJFWAADM-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)

![N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2633908.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)

![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)

![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2633922.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2633923.png)
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)